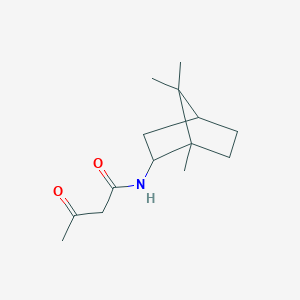

N-(2-bornyl)-acetylacetamide

Description

N-(2-Bornyl)-acetylacetamide is a bicyclic monoterpene-derived acetamide featuring a bornyl group (a bicyclic structure derived from camphor) attached to the nitrogen atom of an acetylacetamide backbone. This compound combines the rigid, lipophilic bornyl moiety with the reactive acetamide group, making it structurally unique compared to simpler alkyl- or aryl-substituted acetamides.

Propriétés

Formule moléculaire |

C14H23NO2 |

|---|---|

Poids moléculaire |

237.34 g/mol |

Nom IUPAC |

3-oxo-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide |

InChI |

InChI=1S/C14H23NO2/c1-9(16)7-12(17)15-11-8-10-5-6-14(11,4)13(10,2)3/h10-11H,5-8H2,1-4H3,(H,15,17) |

Clé InChI |

FIPZFJXPLSDNKG-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC(=O)NC1CC2CCC1(C2(C)C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

The following sections compare N-(2-bornyl)-acetylacetamide with structurally or functionally analogous compounds, focusing on molecular properties, synthesis, stability, and applications.

Structural Analogues: Substituted Acetamides

Key Observations :

- Steric and Electronic Effects : The bornyl group in this compound introduces significant steric hindrance compared to linear alkyl (e.g., N-ethyl) or planar aryl (e.g., N-(4-chlorophenyl)) substituents. This likely reduces intermolecular interactions, affecting solubility and crystallization behavior .

- Tautomerism: Unlike N-ethyl-acetylacetamide, which exhibits keto-enol tautomerism due to its β-ketoamide structure , the bornyl derivative’s rigid bicyclic framework may restrict such tautomeric equilibria, stabilizing the keto form.

- Chirality : The bornyl group introduces chirality, a feature absent in symmetric derivatives like N,N-dimethylacetoacetamide. This could be critical for enantioselective applications or biological activity .

Reactivity Trends :

- The bornyl group’s electron-donating nature may moderate the electrophilicity of the acetamide carbonyl, reducing susceptibility to nucleophilic attack compared to electron-deficient aryl derivatives (e.g., nitro-substituted acetamides) .

- Steric shielding by the bornyl moiety could hinder reactions at the nitrogen or carbonyl group, contrasting with smaller substituents like methyl or ethyl .

Stability and Toxicity

- Thermal Stability : Bornyl-substituted compounds generally exhibit higher thermal stability due to their rigid bicyclic structure. For instance, metal-stabilized 2-bornyl cations remain intact under harsh conditions .

- Toxicity: Limited data exist for this compound, but structurally similar acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) show incomplete toxicological profiles, warranting caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.